molecular formula C12H16Cl2N4Pd B1222785 2-Amino-4-picoline palladium chloride CAS No. 77839-67-9

2-Amino-4-picoline palladium chloride

Cat. No.: B1222785
CAS No.: 77839-67-9
M. Wt: 393.6 g/mol
InChI Key: KAYQZTVGKSFRCD-UHFFFAOYSA-L
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Description

2-Amino-4-picoline palladium chloride is a chemical compound with the molecular formula C12H16Cl2N4Pd and a molecular weight of 393.6 g/mol. This compound is of significant interest in various scientific experiments due to its wide range of applications in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-4-picoline palladium chloride typically involves the reaction of 2-amino-4-picoline with palladium chloride. The reaction is carried out in an appropriate solvent under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-picoline palladium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

2-Amino-4-picoline palladium chloride has numerous applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions such as the Suzuki–Miyaura coupling.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Amino-4-picoline palladium chloride exerts its effects involves its ability to act as a catalyst in various chemical reactions. The palladium center in the compound facilitates the formation and breaking of chemical bonds, enabling efficient catalysis of reactions such as cross-coupling and hydrogenation . The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: An isomer of nicotinic acid with a carboxylic acid substituent at the 2-position.

    2-Amino-4-methylpyridine: A related compound with similar structural features.

Uniqueness

2-Amino-4-picoline palladium chloride is unique due to its palladium center, which imparts distinct catalytic properties. This makes it particularly valuable in catalyzing a wide range of chemical reactions with high efficiency and selectivity .

Properties

IUPAC Name

4-methylpyridin-2-amine;palladium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8N2.2ClH.Pd/c2*1-5-2-3-8-6(7)4-5;;;/h2*2-4H,1H3,(H2,7,8);2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYQZTVGKSFRCD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N.CC1=CC(=NC=C1)N.[Cl-].[Cl-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40999045
Record name Palladium(2+) chloride--4-methylpyridin-2(1H)-imine (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40999045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77839-67-9
Record name 4-Methyl-2-aminopyridine-palladium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077839679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) chloride--4-methylpyridin-2(1H)-imine (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40999045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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